Ethyl 3-methyl-4-methoxy-d3-benzoate
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Overview
Description
Ethyl 3-methyl-4-methoxy-d3-benzoate is an organic compound with a complex structure, characterized by the presence of an ethyl ester group, a methyl group, and a methoxy group attached to a benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-4-methoxy-d3-benzoate typically involves the esterification of 3-methyl-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4-methoxy-d3-benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-methyl-4-methoxybenzoic acid.
Reduction: Formation of 3-methyl-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Ethyl 3-methyl-4-methoxy-d3-benzoate is used in a variety of scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-4-methoxy-d3-benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxybenzoate: Similar structure but lacks the methyl group.
Methyl 3-methyl-4-methoxybenzoate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Ethyl 3-methylbenzoate: Similar structure but lacks the methoxy group.
Uniqueness
Ethyl 3-methyl-4-methoxy-d3-benzoate is unique due to the presence of both the methyl and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
ethyl 3-methyl-4-(trideuteriomethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11(12)9-5-6-10(13-3)8(2)7-9/h5-7H,4H2,1-3H3/i3D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOFKKQGGVSOLX-HPRDVNIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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